N-(2-(Benzo[d]thiazol-2-yl)phenyl)acrylamide
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Overview
Description
N-[2-(13-BENZOTHIAZOL-2-YL)PHENYL]PROP-2-ENAMIDE is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
The synthesis of N-[2-(13-BENZOTHIAZOL-2-YL)PHENYL]PROP-2-ENAMIDE can be achieved through various synthetic routes. One common method involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, followed by stirring at 50°C for 1 hour . Another approach includes the selective halocyclization and iodosulfonylation of N-benzothiazol-2-yl alkynamides under mild conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
N-[2-(13-BENZOTHIAZOL-2-YL)PHENYL]PROP-2-ENAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxybenzotriazole (HOBT), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), and dimethyl formamide (DMF) . Major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with benzo[d]thiazole-2-carbohydrazide in tetrahydrofuran (THF) under reflux conditions produces bis-hydrazone derivatives .
Scientific Research Applications
N-[2-(13-BENZOTHIAZOL-2-YL)PHENYL]PROP-2-ENAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzothiazole derivatives have been studied for their potential as anti-tubercular, anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic, anti-inflammatory, and antiepileptic agents . In industry, these compounds are used as electrophosphorescent emitters in organic light-emitting diodes (OLEDs) and as fluorescent probes for analyte detection .
Mechanism of Action
The mechanism of action of N-[2-(13-BENZOTHIAZOL-2-YL)PHENYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to inhibit various enzymes and receptors, leading to their diverse biological activities. For example, they can inhibit the enzyme DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis, thereby exhibiting anti-tubercular activity . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-[2-(13-BENZOTHIAZOL-2-YL)PHENYL]PROP-2-ENAMIDE can be compared with other benzothiazole derivatives, such as 2-arylbenzothiazoles and 2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives . These compounds share similar structural features but may differ in their biological activities and applications. For instance, 2-arylbenzothiazoles are known for their anti-tumor and anti-melanogenesis activities, while 2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives are used as fluorescent pigment dyeing substrates and possess β-D-galactosidase activities
Properties
Molecular Formula |
C16H12N2OS |
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Molecular Weight |
280.3 g/mol |
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C16H12N2OS/c1-2-15(19)17-12-8-4-3-7-11(12)16-18-13-9-5-6-10-14(13)20-16/h2-10H,1H2,(H,17,19) |
InChI Key |
CRMHRCPMZVUIJI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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